3-cyclopropoxy-4-methylbenzoic acid
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Overview
Description
3-Cyclopropoxy-4-methylbenzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropoxy group at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Another method involves the Friedel–Crafts acylation reaction, where a cyclopropyl ketone is reacted with a methylbenzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
3-Cyclopropoxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The cyclopropoxy group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-methylbenzoic acid: Similar structure but with the methyl group at the second position.
4-Methylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Methoxy-4-methylbenzoic acid: Contains a methoxy group instead of a cyclopropoxy group, affecting its reactivity and properties.
Uniqueness
3-Cyclopropoxy-4-methylbenzoic acid is unique due to the presence of both cyclopropoxy and methyl groups on the benzene ring
Properties
CAS No. |
1243468-21-4 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-8(11(12)13)6-10(7)14-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,12,13) |
InChI Key |
CIPVZXOISJDNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC2CC2 |
Purity |
95 |
Origin of Product |
United States |
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